2-(3,5-Dinitrophenyl)acetonitrile
Overview
Description
2-(3,5-Dinitrophenyl)acetonitrile: is an organic compound with the molecular formula C8H5N3O4 and a molecular weight of 207.14 g/mol It is characterized by the presence of a nitrile group attached to a phenyl ring substituted with two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3,5-Dinitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dinitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, yielding the desired nitrile compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dinitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 2-(3,5-Diaminophenyl)acetonitrile.
Substitution: Various amides or esters.
Hydrolysis: 2-(3,5-Dinitrophenyl)acetic acid.
Scientific Research Applications
2-(3,5-Dinitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers or other materials.
Analytical Chemistry: It can be used as a reagent for the detection and quantification of certain analytes
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrophenyl)acetonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
2-(4-Nitrophenyl)acetonitrile: Similar structure but with only one nitro group.
3,5-Dinitrobenzyl cyanide: Similar structure but with a different functional group attached to the benzene ring.
2-(3,5-Dinitrophenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile
Uniqueness: 2-(3,5-Dinitrophenyl)acetonitrile is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. The nitrile group also provides a versatile functional group for further chemical transformations .
Properties
IUPAC Name |
2-(3,5-dinitrophenyl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-2-1-6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLQNRAZKRDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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